molecular formula C10H11F3N2OS B14948214 1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea

1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea

Cat. No.: B14948214
M. Wt: 264.27 g/mol
InChI Key: YRUQQTOSETWSHS-UHFFFAOYSA-N
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Description

1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea is a chemical compound with the molecular formula C10H11F3N2OS It is known for its unique structural features, which include a trifluoromethoxy group attached to a phenyl ring and a thiourea moiety

Preparation Methods

The synthesis of 1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea typically involves the reaction of 4-(trifluoromethoxy)aniline with ethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials into the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea involves its interaction with specific molecular targets. For instance, in plant biology, it has been shown to interact with gibberellin receptors, promoting plant growth by mimicking the effects of natural gibberellins. The compound forms hydrogen bonds with key residues in the receptor, enhancing its binding affinity and biological activity .

Comparison with Similar Compounds

1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea can be compared with other thiourea derivatives, such as:

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11F3N2OS

Molecular Weight

264.27 g/mol

IUPAC Name

1-ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea

InChI

InChI=1S/C10H11F3N2OS/c1-2-14-9(17)15-7-3-5-8(6-4-7)16-10(11,12)13/h3-6H,2H2,1H3,(H2,14,15,17)

InChI Key

YRUQQTOSETWSHS-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=CC=C(C=C1)OC(F)(F)F

solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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